Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl, also known as diosgenin 3-O-beta-D-glucopyranoside, is a naturally occurring steroidal saponin. It is commonly found in various plant species, particularly in the Dioscoreaceae family. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl typically involves the glycosylation of diosgenin. Diosgenin is first extracted from plant sources such as Dioscorea species. The glycosylation process involves the reaction of diosgenin with a suitable glycosyl donor, such as a glucopyranosyl halide, in the presence of a catalyst like silver carbonate or silver triflate. The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The extraction of diosgenin from plant sources is optimized for higher yields, and the glycosylation reaction is scaled up using industrial reactors. The purification of the final product is achieved through techniques like column chromatography and recrystallization to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The glucopyranoside moiety can be substituted with other sugar units or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosyl donors like glucopyranosyl halides and catalysts such as silver triflate are employed.
Major Products Formed
Oxidation: Formation of diosgenone derivatives.
Reduction: Formation of dihydrodiosgenin derivatives.
Substitution: Formation of various glycosides with different sugar units.
Wissenschaftliche Forschungsanwendungen
Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of steroidal drugs and other bioactive molecules.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and hepatoprotective properties.
Industry: Utilized in the production of natural health products and dietary supplements.
Wirkmechanismus
The mechanism of action of Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diosgenin: The aglycone form of Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl.
Dioscin: Another glycoside of diosgenin with different sugar units.
Yamogenin: A similar steroidal saponin found in Dioscorea species.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound for therapeutic research .
Eigenschaften
Molekularformel |
C44H70O17 |
---|---|
Molekulargewicht |
871.0 g/mol |
IUPAC-Name |
2-[4-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3 |
InChI-Schlüssel |
MXFOMMHAIRXMFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.